molecular formula C23H27N5O5S B11969588 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11969588
M. Wt: 485.6 g/mol
InChI Key: KDDSSQPIYPIGTE-ZMOGYAJESA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the hydrazide moiety may produce amines .

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and hydrazide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H27N5O5S

Molecular Weight

485.6 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H27N5O5S/c1-6-28-22(15-7-9-17(30-2)10-8-15)26-27-23(28)34-14-21(29)25-24-13-16-11-19(32-4)20(33-5)12-18(16)31-3/h7-13H,6,14H2,1-5H3,(H,25,29)/b24-13+

InChI Key

KDDSSQPIYPIGTE-ZMOGYAJESA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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